Norapomorphine hydrochloride
Description
Significance of Norapomorphine (B1212033) Hydrochloride as a Research Scaffold
Norapomorphine hydrochloride's importance in academic research is intrinsically linked to its identity as a derivative and metabolite of apomorphine (B128758). ontosight.aidrugbank.com This relationship makes it a crucial reference compound in the study of apomorphine's metabolism and pharmacological activity.
As a research scaffold, this compound provides a fundamental chemical structure for scientific investigation. It is classified as a tetrahydroisoquinoline derivative with a dibenzo[de,g]quinoline skeleton. ontosight.ai The R-configuration of the molecule is considered the biologically active form. ontosight.ai Researchers utilize this compound in the development and validation of analytical methods for apomorphine and its impurities, which is essential for quality control in pharmaceutical production. cleanchemlab.com
Furthermore, norapomorphine itself exhibits pharmacological activity as a dopamine (B1211576) agonist, albeit with a lower potency compared to its parent compound, apomorphine. ontosight.ai Its interaction with dopamine receptors allows it to be used as a tool to explore the nuances of the dopaminergic system, contributing to the broader understanding of receptor binding and function. ontosight.aiontosight.ai
Overview of Major Research Areas in this compound Studies
Research involving this compound is concentrated on its neuropharmacological properties and its role as a dopamine agonist. ontosight.aiontosight.ai A primary area of investigation is its potential application in the study of neurological disorders such as Parkinson's disease. ontosight.aiontosight.ai As a dopamine agonist, it stimulates dopamine receptors in the brain, which is a key mechanism for alleviating symptoms associated with dopamine deficiency. ontosight.ai
Studies focus on characterizing its interaction with various dopamine receptors to understand its specific effects within the central nervous system. ontosight.ai These investigations often involve preclinical in vitro (cell-based) and in vivo (animal-based) models to determine its pharmacological profile. nih.govmdpi.com For example, research might explore its effects on locomotor activity and stereotypy in animal models, which are behaviors modulated by the dopamine system. ontosight.ai
Another significant research application is in the field of positron emission tomography (PET) imaging. Radiolabeled derivatives, such as (-)-N-¹¹C-propyl-norapomorphine (¹¹C-NPA), have been developed as PET radiotracers to image the high-affinity states of dopamine D2-like receptors in the living brain. snmjournals.orgnih.gov This allows for the non-invasive, quantitative analysis of these receptors, providing valuable insights into both normal brain function and the pathophysiology of various neurological and psychiatric conditions. mdpi.comsnmjournals.orgnih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-10,11-diol;chloride | nih.gov |
| Molecular Formula | C₁₆H₁₆ClNO₂ | nih.gov |
| Molecular Weight | 289.75 g/mol | nih.gov |
| Exact Mass | 289.0869564 Da | nih.gov |
| CAS Number | 20382-69-8 | cleanchemlab.comnih.gov |
| Parent CAS | 478-76-2 (Norapomorphine) | ontosight.ainih.gov |
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
20382-69-8 |
|---|---|
Molecular Formula |
C16H16ClNO2 |
Molecular Weight |
289.75 g/mol |
IUPAC Name |
(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-10,11-diol;chloride |
InChI |
InChI=1S/C16H15NO2.ClH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1 |
InChI Key |
POIHJFVPVYHGMS-UTONKHPSSA-N |
SMILES |
C1C[NH2+]C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.[Cl-] |
Isomeric SMILES |
C1C[NH2+][C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.[Cl-] |
Canonical SMILES |
C1C[NH2+]C2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.[Cl-] |
Related CAS |
478-76-2 (Parent) |
Synonyms |
norapomorphine norapomorphine hydrochloride |
Origin of Product |
United States |
Synthetic Methodologies for Norapomorphine Hydrochloride and Its Analogues
Established Synthetic Routes to Norapomorphine (B1212033) Hydrochloride
The traditional synthesis of norapomorphine hydrochloride often commences from naturally occurring morphinan (B1239233) alkaloids like morphine or codeine. A key transformation in these routes is the acid-catalyzed rearrangement of the morphinan skeleton into the aporphine (B1220529) core. For instance, morphine can be converted to apomorphine (B128758) by treatment with concentrated hydrochloric acid. nih.gov Subsequently, N-demethylation is required to yield norapomorphine.
Several N-demethylation methods have been employed, including the von Braun reaction, which utilizes cyanogen (B1215507) bromide. nih.gov Another common approach involves the use of chloroformates, such as methyl chloroformate, followed by hydrolysis of the resulting carbamate (B1207046) intermediate. acs.org For example, a process for a related apomorphine drug candidate involved reacting the N-methyl precursor with methyl chloroformate in chloroform, followed by treatment with hydrazine (B178648) in methanol (B129727) to afford the N-demethylated amine in yields typically ranging from 70% to 90%. acs.org
The general synthetic pathway can be summarized as:
Acid-catalyzed rearrangement: Conversion of a morphinan alkaloid (e.g., morphine) to the corresponding apomorphine derivative.
N-demethylation: Removal of the N-methyl group to yield the nor-derivative.
Salt formation: Treatment with hydrochloric acid to produce this compound.
These established routes, while reliable, often involve harsh reaction conditions and multiple steps, which has prompted the development of more streamlined synthetic approaches.
Development of Novel Synthetic Strategies for this compound
To overcome the limitations of traditional methods, researchers have focused on developing more efficient and higher-yielding synthetic strategies for this compound. One notable advancement is the development of one-pot procedures that combine N-demethylation and the acid-catalyzed rearrangement. For instance, a one-pot method starting from morphinan-N-oxides has been reported to provide a shorter and more efficient route to N-substituted aporphines. researchgate.net An improved procedure for preparing the starting alkaloid N-oxides using sodium tungstate (B81510) (Na2WO4) as a catalyst has also been described. researchgate.net
Microwave-assisted synthesis has also emerged as a powerful tool to accelerate the acid-catalyzed rearrangement of morphinans, leading to high-yield synthesis of (R)-(-)-apomorphine. acs.org These novel strategies offer significant advantages in terms of reaction time, yield, and operational simplicity.
Synthesis of N-Substituted Norapomorphine Analogues
A wide array of N-substituted norapomorphine analogues has been synthesized to investigate their structure-activity relationships at dopamine (B1211576) receptors. nih.govnih.gov The general approach for synthesizing these analogues involves the N-alkylation of norapomorphine. Norapomorphine and ten of its N-substituted derivatives were prepared by modifying previously described procedures. nih.gov
A series of N-substituted analogues of (R)-(-)-norapomorphine were synthesized to study the optimal structural requirements of the N-alkyl side chain for interaction with dopamine D-1 and D-2 receptors. nih.gov The synthesis typically involves the reaction of norapomorphine with an appropriate alkylating agent, such as an alkyl halide or a corresponding aldehyde via reductive amination.
The following table summarizes some of the synthesized N-substituted norapomorphine analogues and their reported effects on dopamine receptor affinity. nih.gov
| Compound | N-Substituent | D-2 Affinity | Dopaminergic Activity |
| 3 | Ethyl | High | Agonist |
| 4 | Propyl | High | Agonist |
| 5 | Isopropyl | Reduced | Reduced |
| 6 | Isobutyl | Reduced | Reduced |
| 7 | Cyclopropylmethyl | Optimum | Agonist |
| 8 | Allyl | High | Agonist |
| 10 | Trifluoroethyl | Low | No Agonist Activity |
| 11 | Pentafluoropropyl | Low | No Agonist Activity |
Data sourced from a study on N-substituted norapomorphines and their interaction with dopamine receptors. nih.gov
The synthesis of these analogues has been crucial in elucidating the impact of the N-substituent's electronic, steric, and lipophilic properties on receptor binding and functional activity. nih.gov For example, branching of the N-alkyl side chain, as seen in the N-isopropyl and N-isobutyl analogues, was found to significantly decrease D-2 affinity and activity, likely due to steric hindrance. nih.gov Conversely, highly electronegative fluorine atoms in the N-trifluoroethyl and N-pentafluoropropyl derivatives led to low affinity for dopamine receptors, presumably by reducing the basicity of the nitrogen atom. nih.gov
Preparation of Radioligand Derivatives of this compound for Research Applications
Radiolabeled derivatives of norapomorphine are invaluable tools for in vivo imaging of dopamine receptors using techniques like Positron Emission Tomography (PET). The synthesis of these radioligands typically involves the introduction of a positron-emitting radionuclide, such as carbon-11 (B1219553) ([11C]) or fluorine-18 (B77423) ([18F]), into the norapomorphine scaffold.
One example is the synthesis of [11C]MNPA, or (R)-2-[11C]Methoxy-N-n-propylnorapomorphine, which was achieved through the direct O-methylation of (R)-2-hydroxy-NPA using [11C]methyl iodide. researchgate.net Another approach involved a two-step synthesis where the deprotection of a catechol moiety with heat and HCl yielded the final radiolabeled compound. researchgate.net
The synthesis of [18F]-labeled norapomorphine analogues has also been reported. For instance, several fluorine-18 labeled N-fluoroalkylaporphines have been synthesized for in vivo distribution studies in rats. acs.org A more recent development is the synthesis of [18F]MCL-524, a fluorinated aporphine, using a "non-anhydrous, minimally basic" (NAMB) approach. mdpi.com This method involves eluting [18F]F− with tetraethylammonium (B1195904) tosylate in an acetonitrile-water mixture, followed by reaction with a tosylated precursor and deprotection of the catechol group using a Lewis acid. mdpi.com
The synthesis of these radioligands requires specialized techniques to handle the short-lived radioisotopes and to achieve high radiochemical purity and specific activity.
| Radioligand | Isotope | Precursor | Labeling Method | Reference |
| [11C]MNPA | 11C | (R)-2-hydroxy-NPA | O-methylation with [11C]methyl iodide | researchgate.net |
| [18F]MCL-524 | 18F | Tosylated precursor MCL-556 | Nucleophilic fluorination with [18F]F− | mdpi.com |
| [18F]FEt-AMC13 | 18F | N/A | N/A | nih.gov |
This table provides a summary of representative radioligand derivatives of norapomorphine.
Synthetic Approaches to Enone Prodrugs of Norapomorphine
Prodrug strategies are employed to improve the pharmacokinetic properties of parent drugs. Enone prodrugs of norapomorphine have been designed as a novel class of dopamine agonists. researchgate.netrug.nl The synthesis of these compounds involves the modification of the catechol moiety of norapomorphine into an enone structure.
The synthesis of enone prodrugs of apomorphine and N-propyl-norapomorphine has been explored. researchgate.netrug.nl However, the enones corresponding to apomorphine and N-propyl-norapomorphine were found to be inactive in vivo. rug.nl This was hypothesized to be due to the low stability of the tetracyclic ring system, leading to aromatization of the B-ring. rug.nl
Despite the challenges with apomorphine-based enones, the general concept has been successfully applied to other dopaminergic catecholamines. For example, a series of analogues of 6-(N,N-di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one, an enone prodrug of the dopamine agonist 5,6-diOH-DPAT, were synthesized and showed significant pharmacological effects. researchgate.net These synthetic efforts highlight the potential of the enone prodrug approach for developing orally active dopamine agonists, even though direct application to the norapomorphine scaffold has proven difficult.
Molecular Pharmacology of Norapomorphine Hydrochloride
Characterization of Dopamine (B1211576) Receptor Agonism by Norapomorphine (B1212033) Hydrochloride
Norapomorphine and its derivatives are recognized for their interaction with the dopaminergic system, functioning as agonists at various dopamine receptor subtypes. The molecular pharmacology of these compounds, particularly the N-propyl analog of norapomorphine (NPA), has been a subject of detailed investigation to elucidate their specific binding profiles and functional activities.
Agonistic Activity at D₂ Dopamine Receptors
Norapomorphine's analog, (-)-N-propyl-norapomorphine (NPA), is characterized as a full dopamine D₂ receptor agonist. nih.gov Its activity is particularly noted for its interaction with the two affinity states of the D₂ receptor, a characteristic of G protein-coupled receptors (GPCRs). nih.gov These states, a high-affinity state that is coupled to G-proteins and a low-affinity state that is not, are crucial for the receptor's function. nih.gov NPA demonstrates a strong preference for the high-affinity state, which is considered the functional form of the receptor. nih.gov In vitro studies using [³H]spiroperidol in porcine anterior pituitary membranes revealed that NPA has Khigh and Klow values of 0.27 ± 0.04 nM and 26 ± 2.6 nM, respectively, for D₂ receptors. nih.gov Another study reported Khigh and Klow values of 0.31 nM and 207 nM, respectively. nih.gov This preferential binding to the active, G-protein-coupled state underscores its efficacy as a D₂ receptor agonist.
Relative Potency and Selectivity at Dopamine Receptor Subtypes
The selectivity of norapomorphine analogs is a critical aspect of their pharmacology. Studies on (R)-N-propylnorapomorphine (NPA) have shown it possesses a higher affinity for the D₂ receptor with selectivity over the D₁ receptor. nih.gov Specifically, NPA is identified as a full D₂/D₃ receptor agonist with good affinity for D₃ receptors but not for other neurotransmitter systems. nih.govnih.gov This indicates a selective profile for the D₂-like family of dopamine receptors (D₂, D₃, D₄) over the D₁-like family (D₁, D₅). wikipedia.org The compound's selectivity is further highlighted by its more than 50-fold preference for the high-affinity state of the D₂ receptor over the low-affinity state, which is a significant factor in its potency as an agonist. nih.gov
Interaction with High-Affinity States of D₂-like Dopamine Receptors
A defining characteristic of norapomorphine's analog, NPA, is its potent and selective interaction with the high-affinity state of D₂-like dopamine receptors. nih.gov Dopamine receptors, as GPCRs, can exist in two interconvertible states: a high-affinity state (D₂High) when coupled to a G-protein and a low-affinity state (D₂Low) when uncoupled. nih.govnih.gov Agonists preferentially bind to the D₂High state to initiate intracellular signaling. nih.gov
NPA has been extensively studied as a radioligand for imaging the high-affinity state of D₂ receptors. nih.gov Research indicates that NPA has Khigh and Klow values for D₂ receptors in the ranges of 0.07-0.4 nM and 20-200 nM, respectively. nih.govnih.gov This demonstrates a significant selectivity (over 50-fold) for the high-affinity state. nih.gov In studies using porcine anterior pituitary membranes, it was found that about 54% of D₂ receptors were in the high-affinity state, and the binding of [³H]NPA was almost entirely to this state, as evidenced by its complete inhibition by guanylylimidodiphosphate (a GTP analog that uncouples GPCRs). nih.gov
| Parameter | Value (nM) | Reference |
|---|---|---|
| Khigh (High-Affinity State) | 0.07 - 0.4 | nih.govnih.gov |
| Khigh (Specific Study 1) | 0.27 ± 0.04 | nih.gov |
| Khigh (Specific Study 2) | 0.31 | nih.gov |
| Klow (Low-Affinity State) | 20 - 200 | nih.govnih.gov |
| Klow (Specific Study 1) | 26 ± 2.6 | nih.gov |
| Klow (Specific Study 2) | 207 | nih.gov |
| Kd ([³H]NPA) | 0.26 ± 0.01 | nih.gov |
Investigation of G-Protein-Coupled Receptor (GPCR) Linkage and Signaling Pathways
As a dopamine agonist, norapomorphine hydrochloride exerts its effects by activating dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily. youtube.com The D₂-like receptors (D₂, D₃, and D₄) primarily couple to inhibitory G proteins of the Gαᵢ/ₒ family. tandfonline.com Upon agonist binding, the receptor activates the G protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. nih.gov The Gαᵢ/ₒ subunit typically inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). tandfonline.comresearchgate.net The liberated Gβγ subunits can also modulate various downstream effectors, including ion channels. tandfonline.com
Modulation of Intracellular Calcium Signaling
The activation of D₂-like dopamine receptors by an agonist such as norapomorphine can indirectly modulate intracellular calcium ([Ca²⁺]ᵢ) levels. Rather than directly causing a calcium influx, D₂ receptor activation is often associated with a decrease in [Ca²⁺]ᵢ. nih.gov This effect is not due to a direct action on calcium channels but is a consequence of the receptor's primary signaling cascade.
One of the key mechanisms involves the Gβγ subunits released upon Gαᵢ/ₒ protein activation. tandfonline.com These Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels. elifesciences.org The opening of GIRK channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization makes it more difficult for voltage-dependent calcium channels to open, thereby reducing calcium influx and lowering the cytosolic calcium concentration. nih.gov
Interactions with L-Type Ca²⁺ Channels
While direct studies on the interaction of this compound with L-Type Ca²⁺ channels are not extensively documented, research into the broader class of isoquinoline (B145761) alkaloids, to which Norapomorphine belongs, provides significant insights. Several compounds within this structural class have been identified as potent blockers of L-Type voltage-gated Ca²⁺ channels (LTCCs). bohrium.com
Investigations have revealed that certain isoquinoline alkaloids exert their inhibitory effects on LTCCs through various mechanisms. For instance, some bis(benzylisoquinoline) analogs of tetrandrine (B1684364) have been shown to block L-type calcium channels by interacting with the diltiazem-binding site on the channel protein. nih.gov Furthermore, the oxoaporphine alkaloid, oxostephanine, has been identified as a potent LTCC blocker that interacts with a binding site distinct from that of dihydropyridines. bohrium.com Another natural aporphine (B1220529) alkaloid, nuciferine, has been observed to inhibit voltage-dependent L-type Ca²⁺ channel currents. nih.gov These findings suggest that the aporphine scaffold, characteristic of Norapomorphine, is a viable pharmacophore for the modulation of L-Type Ca²⁺ channels. The negative inotropic effects of some isoquinoline alkaloids have been associated with a partial blockade of these channels in cardiomyocytes. biomedpharmajournal.org
Table 1: Investigated Isoquinoline Alkaloids and their Interaction with L-Type Ca²⁺ Channels
| Compound | Subclass | Observed Interaction with L-Type Ca²⁺ Channels | Reference |
|---|---|---|---|
| Tetrandrine analogs | Bis(benzylisoquinoline) | Blockade via diltiazem-binding site | nih.gov |
| Oxostephanine | Oxoaporphine | Potent blocker, interacts with a site different from dihydropyridines | bohrium.com |
| Thaliphyline | Bisbenzylisoquinoline | Potent blocker | bohrium.com |
| Thalmiculine | Bisbenzylisoquinoline | Potent blocker | bohrium.com |
| Nuciferine | Aporphine | Inhibition of voltage-dependent L-type Ca²⁺ channel currents | nih.gov |
| F-24, N-14, F-14 | Isoquinoline | Negative inotropic effect associated with partial blockade | biomedpharmajournal.org |
Neurotransmitter System Interactions Beyond Dopamine
Direct pharmacological data detailing the interaction of this compound with the glutamatergic system is limited. However, studies on related aporphine alkaloids suggest a potential for interplay. The aporphine alkaloid roemerine (B1679503) has been shown to have a significant impact on the alanine-aspartate-glutamate pathway. nih.gov This finding indicates that compounds with the aporphine core structure can modulate aspects of glutamatergic metabolism and signaling. The serotonergic system, which is known to be modulated by aporphines, also has intricate connections with glutamatergic neurotransmission, further suggesting an indirect pathway for Norapomorphine's influence. nih.gov
Aporphine alkaloids are recognized for their affinity for adrenergic receptors. semanticscholar.org The interaction of these compounds with α-adrenergic receptors has been a subject of study. For instance, several 6a(R)-1,2-methylenedioxyaporphines have demonstrated varying affinities for human cloned α₁-adrenoceptor subtypes (α₁ₐ, α₁ₑ, and α₁ₒ). These compounds generally exhibit lower affinity for the α₁ₑ-adrenoceptor subtype compared to the α₁ₐ- or α₁ₒ-subtypes and act as α₁-adrenoceptor antagonists. nih.gov Structural modifications, such as N-methylation, appear to favor the interaction of (R)-aporphines with all α₁-adrenoceptor subtypes. nih.gov The presence of a hydroxy group at the C-11 position can differentially affect affinity for each α₁-adrenoceptor subtype. nih.gov Apomorphine (B128758), a closely related aporphine, is also known to be an alpha-adrenergic antagonist. wikipedia.org
Table 2: Affinity of Select Aporphine Alkaloids for α₁-Adrenoceptor Subtypes
| Compound | α₁ₐ-AR Affinity | α₁ₑ-AR Affinity | α₁ₒ-AR Affinity | Reference |
|---|---|---|---|---|
| (-)-Anonaine | High | Low | High | nih.gov |
| (-)-Roemerine | High | Low | High | nih.gov |
| (-)-Pukateine | Moderate | Low | Moderate | nih.gov |
The aporphine alkaloid scaffold is a well-established template for ligands of serotonin (B10506) receptors. semanticscholar.org A number of aporphines have been evaluated for their binding affinities at various serotonin (5-HT) receptor subtypes.
Research has shown that certain aporphine derivatives display high affinity for the 5-HT₁ₐ receptor. In contrast, other analogs have demonstrated notable affinity and selectivity for the 5-HT₂ₐ receptor. For example, (R)-Roemerine was found to have a high affinity for the 5-HT₂ₐ receptor with a Kᵢ of 62 nM and exhibited 20- to 400-fold selectivity for this receptor over 5-HT₁ₐ, D₁, and D₂ receptors. nih.gov The selectivity of (R)-roemerine is attributed to stronger hydrogen bonding and dipole-dipole interactions with key residues in the 5-HT₂ₐ receptor-binding site. nih.gov
Furthermore, investigations into C10-substituted aporphine alkaloids have revealed compounds with high affinity for both 5-HT₁ₐ and 5-HT₇ₐ receptors. proquest.com The substitution at the N6 position has been shown to influence selectivity between these two receptor subtypes. proquest.com For instance, N6-methyl substituted C10 nitrogen-functionalized aporphine analogs displayed higher binding affinities at 5-HT₇ₐ receptors versus 5-HT₁ₐ receptors, while the N6-propyl subset showed the reverse selectivity. proquest.com One such compound, a C10 monosubstituted analog, acted as a 5-HT₇ₐ receptor antagonist with a Kᵢ of 4.5 ± 0.6 nM and demonstrated 10-fold selectivity over the 5-HT₁ₐ receptor. proquest.com Apomorphine itself demonstrates partial agonist activity at the 5-HT₁ₐ receptor and antagonist activity at the 5-HT₂ₐ receptor. wikipedia.org
Table 3: Binding Affinities of Representative Aporphine Alkaloids at Serotonin Receptors
| Compound | 5-HT₁ₐ Receptor Affinity (Kᵢ) | 5-HT₂ₐ Receptor Affinity (Kᵢ) | 5-HT₇ₐ Receptor Affinity (Kᵢ) | Reference |
|---|---|---|---|---|
| (R)-Roemerine | >10,000 nM | 62 nM | Not Reported | nih.gov |
| (±)-Nuciferine | >10,000 nM | 139 nM | Not Reported | nih.gov |
| C10 Monosubstituted Analog (108a) | 49 ± 6.3 nM | Lacks Affinity | 4.5 ± 0.6 nM | proquest.com |
| Apomorphine | Partial Agonist | Antagonist | Not Reported | wikipedia.org |
Neurobiological Effects of Norapomorphine Hydrochloride in Preclinical Models
Modulation of Locomotor Activity and Stereotypy in Animal Models
Norapomorphine (B1212033) hydrochloride and its analogs, such as N-n-propylnorapomorphine (NPA), have demonstrated a capacity to modulate locomotor activity and induce stereotyped behaviors in animal models. wikipedia.orgru.nl Stereotypy refers to repetitive, unvarying behaviors that can be induced by dopamine (B1211576) agonists. In mice and rats, high doses of apomorphine (B128758), a related compound, can lead to persistent rearing, climbing, or clinging to cage walls. tau.ac.il The expression of these stereotyped behaviors is often linked to the enhanced activation of dopamine receptors in the striatum. researchgate.net Studies have shown that pretreatment with apomorphine can lead to a long-lasting sensitization of stereotyped behavior, an effect that is dependent on the environmental context. nih.gov
A notable characteristic of norapomorphine and its derivatives is the biphasic effect on locomotion. wikipedia.org Low doses tend to produce inhibition of movement and catalepsy, a state of immobility and muscle rigidity. wikipedia.org Conversely, higher doses lead to an enhancement of locomotor activity. wikipedia.org This biphasic response is also observed with apomorphine, where low doses can cause a reduction in locomotor activity, while higher doses stimulate it. medicines.org.uknih.gov This phenomenon is thought to be due to the preferential activation of presynaptic D2/D3 autoreceptors at low doses, which inhibit dopamine release, versus the activation of postsynaptic receptors at higher doses, which enhances dopaminergic signaling. wikipedia.orgmedicines.org.uk
Influence on Dopamine Synthesis and Neuronal Firing Rates in Rodents
Norapomorphine hydrochloride and its related compounds influence the dopaminergic system by affecting both dopamine synthesis and the firing rates of dopaminergic neurons. jneurosci.org Dopamine agonists, in general, can inhibit the activity of tyrosine hydroxylase, a key enzyme in dopamine synthesis, through their action on presynaptic autoreceptors. jneurosci.org
Studies investigating the effects of dopamine agonists on neuronal firing have yielded complex results. For instance, systemic administration of the non-selective dopamine receptor agonist apomorphine has been shown to double the firing rates of neurons in the subthalamic nucleus. nih.gov This excitatory effect appears to be mediated, at least in part, by D1 receptors. nih.gov In contrast, in parkinsonian models, apomorphine has been observed to decrease the mean firing rates of subthalamic nucleus neurons. nih.gov Furthermore, in rats withdrawn from continuous cocaine administration, the sensitivity of nigral dopamine neurons to apomorphine changes over time, with an initial subsensitivity followed by supersensitivity, which is accompanied by an increase in baseline firing rates. nih.gov
Effects on Specific Brain Regions and Neural Circuits
The neurobiological effects of this compound are not uniform throughout the brain but show regional specificity, particularly within the key dopaminergic pathways.
The striatum, a critical component of the motor and reward systems, is a primary target for norapomorphine and related dopamine agonists. researchgate.netnih.govnih.govdrugbank.comki.se The striatum has a high density of dopamine D2-like receptors, and the binding of agonists like N-n-propylnorapomorphine (NPA) to these receptors is well-documented. nih.govsnmjournals.org The locomotor and stereotyped behaviors induced by these compounds are largely attributed to their action within the striatum. researchgate.netnih.gov For instance, microinjection of NPA into the dorsal caudate-putamen of preweanling rats increases locomotor activity and repetitive motor movements. researchgate.net Furthermore, compounds that irreversibly bind to striatal dopamine receptors, such as (-)N-(chloroethyl)norapomorphine, have been developed as tools to probe the function of this system. nih.govnih.gov
The interaction between dopaminergic and other neurotransmitter systems, like the glutamatergic system, also plays a role in modulating striatal dopamine activity. jneurosci.org Research using PET imaging with tracers like [11C]MNPA (a derivative of norapomorphine) has helped to visualize and quantify the occupancy of dopamine receptors in the striatum. jneurosci.org
Table 1: Effects of Dopamine Agonists on Striatal Function in Preclinical Models
| Compound | Model | Effect on Striatal Dopaminergic System | Research Finding |
|---|---|---|---|
| N-n-propylnorapomorphine (NPA) | Preweanling Rats | Increased locomotor activity and stereotypy | Microinjection into the dorsal caudate-putamen enhanced motor behaviors. researchgate.net |
| (-)N-(chloroethyl)norapomorphine | Rodents | Irreversible binding to dopamine receptors | Acts as a probe for studying striatal dopamine receptor function. nih.gov |
| [11C]MNPA | Rats | Allows for PET imaging of dopamine receptor occupancy | Used to quantify dopamine receptor binding in the striatum. jneurosci.org |
The limbic dopamine system, which includes the nucleus accumbens, is crucial for regulating emotion, motivation, and reward. ki.senih.gov Norapomorphine derivatives have been shown to selectively target this system. nih.gov For example, the S(+) enantiomer of N-n-propylnorapomorphine (NPA) has demonstrated selective antagonism of dopamine receptors in the limbic forebrain without significantly affecting the extrapyramidal basal ganglia in rats. nih.gov This suggests a potential for developing compounds that can modulate mood and motivation with fewer motor side effects. Lesions of the mesolimbic dopamine system, specifically the nucleus accumbens, can lead to hypoactivity and a supersensitive response to apomorphine. nih.gov
The substantia nigra is a key brain region containing a high concentration of dopaminergic neurons that project to the striatum, forming the nigrostriatal pathway. wikipedia.orgphysio-pedia.com The activity of these nigral dopaminergic neurons is modulated by dopamine agonists. nih.govox.ac.uk For example, apomorphine can suppress the firing rate of nigro-striatal cells. medicines.org.uk The sensitivity of these neurons to dopamine agonists can be altered by factors such as chronic drug exposure. nih.gov Following withdrawal from continuous cocaine, nigral dopamine neurons in rats show a progressive change in their response to apomorphine, indicating neuroadaptive changes in this circuit. nih.gov The degeneration of these neurons is the hallmark of Parkinson's disease, and understanding how compounds like norapomorphine affect their activity is critical for developing potential therapeutic strategies. mdpi.combiorxiv.org
Neurochemical and Behavioral Indices of Dopaminergic Activity
This compound acts as a dopamine agonist, meaning it stimulates dopamine receptors in the brain. This activity is the basis for its observed effects on neurochemistry and behavior in preclinical models. As a dopamine agonist, it can induce behaviors such as increased locomotor activity and stereotypy. Its interaction with dopamine receptors helps in understanding the receptor-mediated mechanisms of dopaminergic signaling.
While specific neurochemical studies on this compound are limited in the available literature, research on its derivatives, such as N-n-propyl-norapomorphine (NPA), provides significant insight into its potential effects. NPA is a potent agonist of brain dopamine receptors and has been shown to influence aggressive behavior in rodents, with the specific effect being dependent on the experimental conditions. For instance, in rats, NPA increases aggression elicited by electrical foot shock but decreases predatory aggression and isolation-induced aggression in mice. These effects of NPA were found to be more potent than those of apomorphine and could be antagonized by the dopamine receptor antagonist haloperidol, confirming their mediation through the dopamine system.
Table 1: Preclinical Behavioral Effects of N-n-propyl-norapomorphine (NPA)
| Animal Model | Behavioral Test | Observed Effect of NPA | Potency Comparison | Antagonism |
|---|---|---|---|---|
| Rat | Electrical Foot Shock-Induced Aggression | Increased aggression | More potent than apomorphine | Antagonized by haloperidol |
| Rat | Predatory Aggression (against turtles) | Decreased aggression | More potent than apomorphine | - |
| Male Mouse | Isolation-Induced Aggression | Decreased aggression | - | Antagonized by haloperidol |
Preclinical Investigations of Theoretical Neuroprotective Potential
The potential for neuroprotection is a significant area of research for dopamine agonists, given their relevance to neurodegenerative diseases where dopaminergic neurons are lost.
A variety of animal models are utilized to study neurodegenerative conditions like Parkinson's disease, which is characterized by the loss of dopaminergic neurons. nih.gov These models include neurotoxin-based approaches, such as the use of 6-hydroxydopamine (6-OHDA), 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), and rotenone, which replicate the dopaminergic cell death seen in Parkinson's disease. nih.govmdpi.comelsevierpure.com Genetic models based on mutations in genes like SNCA and LRRK2 are also employed to understand the familial aspects of the disease. nih.gov
Preclinical models of brain injury, such as traumatic brain injury (TBI) and stroke, are essential for developing and testing neuroprotective strategies. frontiersin.orgnih.govnih.gov TBI models in animals aim to replicate the complex secondary biochemical changes that lead to tissue damage and neuronal cell death in humans. nih.gov Common TBI models include fluid percussion injury, controlled cortical impact, and weight drop injury. frontiersin.org Similarly, animal models of stroke, like the middle cerebral artery occlusion (MCAO) model, are used to mimic the ischemic conditions that lead to brain damage and to test potential neuroprotective agents. nih.govopenaccessjournals.comwikipedia.org
Despite the extensive research into neuroprotection following brain injury and the testing of numerous compounds, there is a notable lack of studies specifically investigating the effects of this compound in these preclinical models. The focus of published research has been on other classes of compounds and therapeutic strategies. frontiersin.orgnih.govopenaccessjournals.com Therefore, the theoretical neuroprotective potential of this compound in the context of acute brain injury remains to be investigated.
Structure Activity Relationships Sar of Norapomorphine Hydrochloride Derivatives
Impact of N-Alkyl Side Chain Modifications on Receptor Affinity and Activitynih.gov
The N-alkyl side chain of norapomorphine (B1212033) is a critical determinant of its affinity for dopamine (B1211576) receptors and its functional activity. nih.gov Research involving the synthesis and evaluation of a series of N-substituted norapomorphine analogues has demonstrated that the electronic, steric, and lipophilic properties of this side chain are directly related to receptor binding, selectivity, and agonist activity. nih.gov
The electronic nature of the N-alkyl substituent significantly affects the basicity of the nitrogen atom, which is a proposed requirement for high-affinity binding to dopamine receptors. nih.gov For a derivative to bind effectively, the nitrogen atom must be cationic at physiological pH. nih.gov This principle is illustrated by derivatives such as N-trifluoroethyl-norapomorphine and N-pentafluoropropyl-norapomorphine. The presence of highly electronegative fluorine atoms in these side chains decreases the basicity of the nitrogen atom. nih.gov This reduced basicity impairs the atom's ability to become cationic, leading to low affinity for dopamine receptor sites and a lack of agonistic activity. nih.gov
The size and shape (steric properties) of the N-alkyl side chain play a pivotal role in determining affinity and selectivity, particularly for the D2 dopamine receptor. nih.gov Generally, an N-n-propyl substitution enhances D2 receptor activity, whereas an N-methyl group tends to improve D1 receptor activity. acs.org However, introducing branching to the alkyl chain has a detrimental effect. For example, N-isopropyl and N-isobutyl derivatives show a marked reduction in D2 affinity and activity. nih.gov This decrease is attributed to steric hindrance, where the bulkier, branched chains prevent the molecule from fitting optimally into the receptor's binding site. nih.gov In contrast, N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substitutions exhibit optimal affinity for D2 and agonist binding sites. nih.gov
The lipophilicity (fat-solubility) of the N-alkyl group also influences pharmacological activity, with evidence suggesting the presence of a lipophilic cavity on the surface of the D2 receptor that accommodates this part of the molecule. researchgate.net A study of various N-substituted norapomorphines found that compounds with N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl groups displayed the best D2 and agonist-site affinity and activity. nih.gov Altering the N-alkyl chain from a methyl to an n-propyl group has been shown to increase the emetic response, a dopaminergic effect, while the n-butyl homolog showed a loss of activity. slideshare.net
Table 1: Impact of N-Alkyl Substituents on Dopamine Receptor Affinity and Activity
| N-Substituent | D-1 Affinity | D-2 Affinity | Agonist Activity | Presumed Reason for Effect |
|---|---|---|---|---|
| N-Propyl | Low | High | High | Optimal lipophilic and steric properties for D-2 site. acs.orgnih.gov |
| N-Ethyl | Low | High | High | Optimal lipophilic and steric properties for D-2 site. nih.gov |
| N-Allyl | Low | High | High | Optimal lipophilic and steric properties for D-2 site. nih.gov |
| N-Cyclopropylmethyl | Low | High | High | Optimal lipophilic and steric properties for D-2 site. nih.gov |
| N-Isopropyl | Low | Reduced | Reduced | Steric hindrance from branched side chain. nih.gov |
| N-Isobutyl | Low | Reduced | Reduced | Steric hindrance from branched side chain. nih.gov |
| N-Trifluoroethyl | Low | Low | None | Electronic effect: reduced nitrogen basicity. nih.gov |
| N-Pentafluoropropyl | Low | Low | None | Electronic effect: reduced nitrogen basicity. nih.gov |
Structure-Functional-Selectivity Relationship (SFSR) Studiesnih.gov
Recent advancements in pharmacology have moved beyond simple structure-activity relationships to explore Structure-Functional-Selectivity Relationships (SFSR). nih.gov This approach investigates how a compound's structure determines its ability to selectively activate specific intracellular signaling pathways associated with a receptor. researchgate.netnih.gov Dopamine receptors, like other G-protein-coupled receptors (GPCRs), can signal through both G-protein-dependent pathways and β-arrestin-dependent pathways. nih.govnih.gov These pathways can have different physiological outcomes, and developing "biased ligands" that preferentially activate one over the other is a key goal in modern drug discovery. nih.govduke.edu
SFSR studies on apomorphine (B128758) analogs, including norapomorphine derivatives, aim to identify the structural features responsible for this biased signaling at both D1 and D2 receptors. nih.govnih.gov An important finding from these studies is that adding alkyl or halogen substituents to the catechol ring generally does not enhance functional selectivity; instead, it tends to reduce the compound's agonist activity for both the G-protein and β-arrestin pathways. acs.orgnih.gov The ultimate objective is to design ligands that can, for example, shift the balance of dopamine receptor signaling toward the arrestin pathway, which may help induce desired therapeutic effects while reducing side effects like dyskinesias. nih.govnih.gov
Analysis of Structural Requirements for Dopamine Agonist Binding Sitesnih.gov
The interaction between a norapomorphine derivative and a dopamine receptor is a precise molecular event governed by several structural prerequisites. For a compound to act as a potent dopamine agonist, its structure must meet specific criteria to effectively bind to and activate the receptor.
Key structural requirements include:
A Catechol Moiety : The two hydroxyl groups on the aromatic ring are critical for D2 receptor binding. researchgate.net These groups form essential hydrogen bond interactions with serine residues (specifically S198 and S202 in TM5) within the receptor's binding pocket. nih.gov
A Cationic Nitrogen Atom : As previously mentioned, the basic nitrogen atom must be protonated to form a positive ion at physiological pH. nih.gov This allows it to form a crucial ionic bond with a highly conserved aspartic acid residue (D103) in the receptor's third transmembrane domain (TM3). nih.gov
Correct Stereochemistry : The rigid aporphine (B1220529) structure holds the dopamine-like moiety in a specific three-dimensional arrangement. annualreviews.org This conformation, known as the α-conformation, is considered essential for proper alignment and high-affinity interaction with the dopamine receptor. annualreviews.org
Appropriate N-Alkyl Substituent : The nature of the group attached to the nitrogen atom must be compatible with a lipophilic pocket on the D2 receptor surface. researchgate.net As discussed, substitutions like N-n-propyl are favorable for D2 activity, while bulky or highly electronegative groups are detrimental. acs.orgnih.gov
Correlation Between Molecular Structure and Predicted Biological Activitybmc-rm.org
The relationship between a molecule's chemical structure and its biological effects can be modeled and predicted using computational tools. bmc-rm.org These methods, such as Quantitative Structure-Activity Relationship (QSAR) analysis, are valuable for filtering and prioritizing new chemical entities in drug discovery. bmc-rm.orgnih.gov
QSAR studies on various classes of dopamine uptake inhibitors have successfully created models that define the necessary three-dimensional features for activity. nih.gov These models often identify a pharmacophore—a specific arrangement of features like an aromatic ring and a basic nitrogen—that is essential for binding. nih.gov The degree to which a new molecule fits this pharmacophore model can predict its potential activity. nih.gov Such analyses have shown that increasing the hydrophobicity of certain substituents can enhance activity, while the presence of a substituent in a specific region may cause steric hindrance that reduces activity. nih.gov
More advanced programs can predict a wide spectrum of biological activities for a given structure by comparing it against a vast database of compounds with known activities. bmc-rm.org By analyzing the structure-activity relationships within this large dataset, these tools can forecast pharmacological effects, mechanisms of action, and potential side effects for novel molecules like norapomorphine derivatives. bmc-rm.org
Metabolic Pathways and Biochemical Transformations of Norapomorphine Hydrochloride
Norapomorphine (B1212033) as a Metabolite of Apomorphine (B128758)
Norapomorphine is a primary metabolite of apomorphine, formed through the process of N-demethylation. mims.comnih.govpom.go.idnih.gov This metabolic conversion is a crucial aspect of apomorphine's pharmacokinetics. The transformation from apomorphine to norapomorphine is catalyzed by several cytochrome P450 (CYP) enzymes, including CYP2B6, CYP2C8, and CYP3A4/5. medsafe.govt.nzmedicines.org.ukdrugbank.comdrugs.com
While norapomorphine itself is a metabolite, it can be further metabolized. Following its formation, norapomorphine is converted into glucuronide and sulphate conjugates. pom.go.ideuropa.eu In human plasma, after sublingual administration of apomorphine, norapomorphine glucuronide is considered one of the three major inactive metabolites, alongside apomorphine sulfate (B86663) and apomorphine glucuronide. medicines.org.ukdrugs.com Interestingly, in some studies involving sublingual and subcutaneous administration of apomorphine, quantifiable concentrations of norapomorphine were not detected in the plasma, suggesting rapid subsequent metabolism. nih.govfda.gov However, studies on the urinary excretion of apomorphine metabolites have identified norapomorphine, accounting for approximately 3% of the administered dose. fda.gov
Glucuronidation of Norapomorphine
Glucuronidation is a major pathway in the metabolism of norapomorphine. This process involves the conjugation of norapomorphine with glucuronic acid, a phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion from the body. pom.go.iddrugbank.comeuropa.eu The resulting metabolite is norapomorphine glucuronide. medicines.org.ukdrugbank.comdrugs.com
Norapomorphine glucuronide is recognized as a significant, albeit inactive, metabolite of apomorphine, particularly following sublingual administration. medicines.org.ukdrugs.com In studies analyzing the metabolic profile of sublingual apomorphine, norapomorphine glucuronide was identified as one of the three main inactive metabolites found in plasma. medicines.org.ukdrugs.com Further analysis of urine samples from individuals treated with apomorphine revealed that norapomorphine glucuronide accounts for a substantial portion, approximately 14%, of the excreted dose. fda.gov This highlights the importance of glucuronidation in the clearance of norapomorphine.
Enzymatic Pathways Involved in Norapomorphine Metabolism (e.g., UGTs)
The metabolic transformation of norapomorphine, particularly its glucuronidation, is facilitated by a class of enzymes known as UDP-glucuronosyltransferases (UGTs). medicines.org.ukdrugbank.comdrugs.com While specific UGT isoforms responsible for norapomorphine glucuronidation are not extensively detailed in the provided search results, it is known that various UGT enzymes are involved in the broader metabolism of apomorphine and its derivatives. drugbank.com
The initial formation of norapomorphine from apomorphine is catalyzed by cytochrome P450 enzymes, specifically CYP2B6, CYP2C8, and CYP3A4/5. medsafe.govt.nzmedicines.org.ukdrugbank.comdrugs.com Following this N-demethylation step, norapomorphine undergoes conjugation reactions. The glucuronidation of norapomorphine is a key phase II metabolic pathway. pom.go.ideuropa.eu While the specific UGTs have not been definitively identified for norapomorphine, it is known that multiple UGT enzymes are responsible for the glucuronidation of the parent compound, apomorphine. medicines.org.ukdrugs.com This suggests that a similar diversity of UGT enzymes may be involved in the conjugation of norapomorphine.
Comparative Metabolic Profile with Parent Compounds and Analogues
The metabolic profile of norapomorphine is intrinsically linked to its parent compound, apomorphine. Apomorphine undergoes extensive metabolism through several pathways, including N-demethylation to form norapomorphine, as well as sulfation and glucuronidation. nih.govresearchgate.net The major metabolites of apomorphine are apomorphine sulfate, apomorphine glucuronide, and norapomorphine glucuronide. medicines.org.ukdrugs.com
A notable difference in the metabolic profile is observed depending on the route of administration of apomorphine. Sublingual administration leads to a higher proportion of metabolites, including norapomorphine glucuronide, compared to subcutaneous administration. fda.govfda.gov For instance, the exposure to apomorphine sulfate, another major metabolite, is significantly higher after sublingual delivery. nih.gov While norapomorphine itself may be found in negligible amounts in plasma after both routes, its downstream metabolite, norapomorphine glucuronide, is a major component of the metabolic profile, particularly with sublingual administration. medicines.org.ukdrugs.comfda.gov
In comparison to some of its analogues, such as R-(-)-N-n-propylnorapomorphine and R-(-)-11-hydroxy-N-n-propylnoraporphine, which have been studied for their potential as alternatives to apomorphine, the focus of metabolic studies has often been on their bioavailability and potency rather than a detailed breakdown of their metabolic pathways in direct comparison to norapomorphine. nih.gov However, it is known that apomorphine analogues also undergo metabolism. nih.gov
Advanced Research Methodologies for Norapomorphine Hydrochloride Studies
In Vitro Receptor Binding Assays
In vitro receptor binding assays are fundamental in determining the affinity and selectivity of a compound for its target receptors. For norapomorphine (B1212033) hydrochloride and its analogs, these assays have been crucial in characterizing their interactions with dopamine (B1211576) receptor subtypes.
Studies have shown that N-substituted analogues of (R)-(-)-norapomorphine generally exhibit low affinity for D1 dopamine receptors. nih.gov The primary focus of binding assays has therefore been on the D2 and D3 dopamine receptors, where norapomorphine derivatives show significant activity. The affinity of these compounds is influenced by the electronic, steric, and lipophilic properties of the N-alkyl side chain. nih.gov For instance, optimal D2 and agonist-site affinity is observed with N-propyl, N-ethyl, N-allyl, and N-cyclopropylmethyl substitutions. nih.gov Conversely, branching on the N-alkyl side chain, as seen in N-isopropyl and N-isobutyl derivatives, significantly diminishes D2 affinity and activity, likely due to steric hindrance. nih.gov
Furthermore, the basicity of the nitrogen atom is critical for high-affinity binding. Derivatives with highly electronegative fluorine atoms, such as N-trifluoroethyl and N-pentafluoropropyl, display low affinity for all dopamine receptor sites because the reduced basicity of the nitrogen atom hinders its ability to become cationic at physiological pH, a proposed requirement for effective receptor binding. nih.gov
One of the key characteristics of dopamine D2 receptors is their existence in two interconvertible affinity states for agonists: a high-affinity state (D2high) and a low-affinity state (D2low). nih.govyoutube.com Agonists like norapomorphine preferentially bind to the D2high state, which is coupled to G-proteins and represents the functionally active state of the receptor. nih.govyoutube.com In vitro binding studies using radiolabeled N-n-propylnorapomorphine ([³H]NPA) on porcine anterior pituitary membranes demonstrated a high affinity for the D2high state, with a dissociation constant (Kd) of 0.26 ± 0.01 nM. nih.gov These studies also revealed that approximately 54% of the D2 receptors were in the high-affinity state. nih.gov
The selectivity of N-n-propylnorapomorphine (NPA) for the high-affinity state is significant, with a reported selectivity of over 50-fold for D2high over D2low receptors. nih.gov The affinity values (Khigh and Klow) for NPA at D2 receptors have been reported to be in the ranges of 0.07-0.4 nM and 20-200 nM, respectively. nih.gov
| Compound/Analog | Receptor Target | Finding |
| N-n-propylnorapomorphine (NPA) | Dopamine D2 (high affinity) | Khigh: 0.07-0.4 nM, Klow: 20-200 nM. nih.gov |
| N-n-propylnorapomorphine (NPA) | Dopamine D3 | Good affinity (Ki = 0.3 nM). nih.govnih.gov |
| (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | Dopamine D1 | Low affinity (Ki = 1,780 nM). nih.gov |
| (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA) | Dopamine D2 | High affinity (Ki = 0.17 nM). nih.govnih.gov |
| N-substituted (R)-(-)-norapomorphine analogs | Dopamine D1 | Generally low affinity. nih.gov |
| N-propyl, N-ethyl, N-allyl, N-cyclopropylmethyl norapomorphine | Dopamine D2 | Optimum affinity and activity. nih.gov |
| N-isopropyl, N-isobutyl norapomorphine | Dopamine D2 | Markedly reduced affinity and activity. nih.gov |
| N-trifluoroethyl, N-pentafluoropropyl norapomorphine | Dopamine Receptors | Low affinity. nih.gov |
In Vivo Positron Emission Tomography (PET) Imaging Studies
Positron Emission Tomography (PET) is a powerful in vivo imaging technique that allows for the non-invasive study of neuroreceptor distribution and function in the living brain. nih.govyoutube.com For norapomorphine hydrochloride, PET studies have been instrumental in translating in vitro findings to a living system, providing valuable insights into its in vivo behavior.
Development and Evaluation of Radiotracers (e.g., ¹¹C-NPA)
A critical component of PET imaging is the development of suitable radiotracers. For studying dopamine D2/D3 receptors with agonist properties, ¹¹C-labeled (-)-N-propyl-norapomorphine (¹¹C-NPA) has been developed and evaluated. nih.govnih.gov The synthesis of ¹¹C-NPA involves reacting norapomorphine with ¹¹C-propionyl chloride followed by reduction. nih.gov
Preclinical evaluation in rodents and baboons has demonstrated the utility of ¹¹C-NPA as a PET tracer. nih.gov In rodents, biodistribution studies showed high uptake of ¹¹C-NPA in D2 receptor-rich regions like the striatum. nih.gov The ratio of uptake in the striatum to the cerebellum (an area with low D2 receptor density) increased over time, indicating specific binding. nih.gov Pre-treatment with haloperidol, a D2 receptor antagonist, significantly reduced this ratio, further confirming the specific binding of ¹¹C-NPA to D2 receptors. nih.gov
In baboon PET studies, ¹¹C-NPA also showed rapid uptake in the striatum, with a striatum-to-cerebellum ratio reaching 2.86 at 45 minutes post-injection. nih.gov This ratio was the highest reported for a radiolabeled D2 agonist at the time, highlighting the promise of ¹¹C-NPA for probing D2 receptors in vivo. nih.gov Similarly, another agonist radioligand, ¹¹C-(R)-2-CH3O-N-n-propylnorapomorphine (¹¹C-MNPA), has been developed and shown to be a selective D2-like receptor agonist with high affinity. nih.govnih.gov
Probing Endogenous Neurotransmitter Release
Agonist PET radiotracers like ¹¹C-NPA are particularly sensitive to changes in endogenous neurotransmitter levels. An increase in endogenous dopamine will compete with the radiotracer for binding to the D2 receptors, leading to a decrease in the PET signal. This property can be exploited to study dopamine release in response to pharmacological challenges or behavioral tasks.
Studies have suggested that agonist radiotracers like ¹¹C-NPA are more vulnerable to competition from endogenous dopamine compared to antagonist radiotracers like ¹¹C-raclopride. nih.gov This increased sensitivity makes them valuable tools for investigating the dynamics of the dopaminergic system. For example, depletion of endogenous dopamine with reserpine (B192253) and α-methyl-p-tyrosine was shown to increase the binding potential of ¹¹C-MNPA in rats by approximately 100%, indicating that a significant portion of D2/3 receptors are occupied by endogenous dopamine under baseline conditions. nih.gov
Microdialysis Techniques in Preclinical Neurochemical Assessment
Microdialysis is an in vivo technique used to sample the extracellular fluid in specific brain regions of freely moving animals. This allows for the direct measurement of neurotransmitter levels and their metabolites, providing a real-time assessment of neurochemical changes in response to drug administration.
In studies involving norapomorphine and its analogs, microdialysis has been employed to investigate their effects on dopamine release in brain areas such as the striatum and prefrontal cortex. nih.govnih.gov These studies have shown that dopamine agonists, including R-(-)-N-n-propylnorapomorphine, can decrease the release of dopamine. nih.gov This effect is attributed to the stimulation of presynaptic D2/D3 autoreceptors, which act as a negative feedback mechanism to inhibit further dopamine release. wikipedia.org
A study comparing R-(-)-apomorphine and its analogs found that R-(-)-N-n-propylnorapomorphine displayed a higher potency than R-(-)-apomorphine in decreasing dopamine release in the striatum of rats after subcutaneous administration. nih.gov This highlights the utility of microdialysis in differentiating the in vivo potency of related compounds.
Electrophysiological Recording Techniques in Brain Slices and In Vivo
Electrophysiological techniques measure the electrical activity of neurons, providing insights into how drugs modulate neuronal firing and synaptic transmission. technologynetworks.comnih.gov These methods can be applied to in vitro preparations, such as brain slices, or in vivo in anesthetized or freely moving animals. technologynetworks.comnih.govprotocols.io
Brain slice electrophysiology allows for the study of neuronal circuits in a controlled environment, isolated from the rest of the brain. technologynetworks.com This technique can be used to examine the effects of norapomorphine on the firing rate of dopamine neurons and on synaptic plasticity. The effects of norapomorphine on locomotion are biphasic, with low doses causing inhibition and higher doses leading to increased activity. wikipedia.org This is thought to be due to the preferential activation of D2/D3 autoreceptors at low doses, which inhibits neuronal firing, while at higher doses, the activation of postsynaptic receptors overcomes this inhibition. wikipedia.org
In vivo electrophysiological recordings can correlate neuronal activity with behavioral outputs. For norapomorphine, these studies can help to understand the neural basis of its effects on motor activity and other behaviors. The inhibition of dopamine neuron firing by agonists like norapomorphine is a well-established phenomenon that can be quantified using electrophysiological methods.
Molecular and Cellular Biology Techniques (e.g., RT-PCR)
Advanced research into the pharmacological effects of this compound has been significantly enhanced by the application of sophisticated molecular and cellular biology techniques. These methods provide deep insights into the compound's mechanisms of action at the genetic and cellular levels, particularly concerning its interaction with the dopaminergic system. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) are pivotal in elucidating how this compound may influence the expression of specific genes, such as those encoding for dopamine receptors.
While direct studies employing RT-PCR on this compound are not extensively documented in publicly available literature, the well-established use of these techniques on its close structural analog, apomorphine (B128758), provides a strong inferential basis for their application. Research on apomorphine has demonstrated the power of these methods in understanding how dopaminergic agonists modulate gene expression.
For instance, studies on apomorphine have utilized Northern blot analysis, a technique related to RT-PCR, to determine the expression levels of dopamine D2 receptor mRNA. nih.gov These investigations have revealed that the agonist activity of compounds like apomorphine can directly influence the expression of their target receptor's mRNA. nih.gov Such findings are critical for understanding the long-term cellular adaptations that may occur in response to treatment.
Furthermore, broader gene expression profiling using techniques like cDNA microarrays has been employed to study the effects of R-apomorphine on cellular pathways related to apoptosis and cell survival. nih.gov These studies have shown a concentration-dependent effect on the expression of various genes, with the results being confirmed by quantitative real-time PCR. nih.gov This highlights the capability of these molecular tools to uncover complex, dose-dependent cellular responses to aporphine (B1220529) compounds.
The insights gained from these molecular and cellular biology techniques are crucial for a comprehensive understanding of the pharmacological profile of this compound. They allow researchers to move beyond simple receptor binding affinities and explore the downstream consequences of receptor activation on gene regulation and cellular function.
| Parameter | Method | Finding | Reference |
| Dopamine D2 Receptor mRNA Expression | Northern Blot Analysis | Agonist activity of apomorphine was shown to influence the expression of DA-D2 receptor mRNA. nih.gov | nih.gov |
| Gene Expression Profiling | cDNA Microarrays, Quantitative Real-Time PCR | R-apomorphine demonstrated a concentration-dependent modulation of cell survival/cell death-related gene pathways. nih.gov | nih.gov |
Theoretical and Preclinical Research Avenues for Norapomorphine Hydrochloride
Exploration of Norapomorphine (B1212033) Hydrochloride in Drug Discovery Paradigms
The exploration of norapomorphine hydrochloride within drug discovery paradigms is fundamentally linked to its identity as a dopamine (B1211576) receptor agonist. Structure-activity relationship (SAR) studies form the cornerstone of this exploration, aiming to understand how modifications to the norapomorphine structure influence its binding affinity and efficacy at dopamine receptors. nih.govdrugdesign.org These paradigms often involve the systematic alteration of the molecule to enhance desired properties while minimizing off-target effects. drugdesign.org
Furthermore, the basicity of the nitrogen atom in the norapomorphine structure is crucial for its interaction with dopamine receptors. Derivatives with highly electronegative fluorine atoms, such as N-trifluoroethyl and N-pentafluoropropyl norapomorphine, exhibit low affinity for dopamine receptor sites and a lack of agonistic activity. nih.gov This is attributed to the decreased basicity of the nitrogen atom, which hinders its ability to become cationic at physiological pH, a proposed requirement for high-affinity binding to dopamine receptors. nih.gov These SAR studies exemplify the classic drug discovery paradigm of lead optimization, where a parent compound like this compound is chemically modified to generate a library of analogues with a spectrum of pharmacological activities.
Development of Novel Dopaminergic Agents Based on the Norapomorphine Scaffold
The norapomorphine scaffold, characterized by its rigid tetracyclic framework, serves as a foundational template for the design and synthesis of novel dopaminergic agents. acs.org The inherent dopaminergic activity of norapomorphine provides a validated starting point for developing new molecules with tailored selectivity and efficacy for different dopamine receptor subtypes. The aporphine (B1220529) alkaloid structure, from which norapomorphine is derived, is recognized for its essential features for dopaminergic activity, including the biphenyl (B1667301) unit, 11-hydroxy substitution, N-alkylation, and the C-6α (R) configuration. acs.org
Medicinal chemists have leveraged the norapomorphine scaffold to create derivatives with altered pharmacological profiles. For example, while N-n-propyl substitution tends to enhance D2 receptor activity, an N-methyl substituent can improve D1 receptor activity. acs.org This principle of "propyl effect" for improving D2 receptor activity has been applied to other classes of dopaminergic molecules as well. acs.org
The development of novel agents extends beyond simple N-alkylation. By strategically modifying other parts of the norapomorphine molecule, researchers aim to create compounds with unique properties, such as partial agonism or biased agonism, which could offer therapeutic advantages by selectively activating specific downstream signaling pathways. This approach moves beyond broad agonism to fine-tune the cellular response to dopamine receptor activation. The ultimate goal is to generate new chemical entities with improved therapeutic indices for conditions where dopamine signaling is dysregulated.
Potential for Probing Dopaminergic Function in Health and Disease Models
A significant application of norapomorphine and its derivatives in preclinical research is their use as probes to investigate the state and function of the dopamine system in both healthy and diseased states. This is particularly evident in the field of in vivo imaging, where radiolabeled versions of these compounds allow for the non-invasive visualization and quantification of dopamine receptors in the living brain. nih.govnih.gov
The development of positron emission tomography (PET) tracers based on the norapomorphine scaffold has been a notable advancement. For example, (-)-N-[(11)C]propyl-norapomorphine ([(11)C]NPA) has been synthesized and evaluated as a PET tracer for imaging D2 receptors. nih.gov Studies in rodents and baboons have shown that this tracer exhibits high uptake in D2 receptor-rich regions like the striatum, and this binding is specific, as it can be blocked by pretreatment with a D2 antagonist like haloperidol. nih.gov Such radiolabeled agonists are valuable because they may provide information about the in vivo agonist affinity states of dopamine receptors, which can be altered in various neurological and psychiatric disorders. nih.gov
Similarly, N-([11C]methyl)norapomorphine has been developed as a dopamine agonist PET ligand for studying D2 receptors. nih.gov Animal studies have demonstrated its ability to show higher radioactivity levels in the striatum compared to the cerebellum (a region with low D2 receptor density), a ratio that is reduced by D2 receptor blockade. nih.gov These imaging tools are powerful for several reasons: they can help to elucidate changes in dopamine receptor density and affinity in animal models of disease, monitor the effects of novel therapeutic interventions on the dopamine system, and potentially bridge the gap between preclinical findings and clinical research. mdpi.com
Table 1: Radiolabeled Norapomorphine Analogues for In Vivo Imaging
| Radiotracer | Isotope | Target | Imaging Modality | Key Findings | Reference |
|---|---|---|---|---|---|
| (-)-N-propyl-norapomorphine | 11C | D2 Receptors | PET | High specific binding in D2-rich areas; striatum/cerebellum ratio of 2.8 in baboons. | nih.gov |
| N-methyl-norapomorphine | 11C | D2 Receptors | PET | Higher uptake in striatum vs. cerebellum in rats; ratio decreased by D2 blockade. | nih.gov |
Future Directions in Preclinical Neuropharmacological Research with this compound
The future of preclinical research involving this compound is poised to build upon the foundational knowledge of its structure-activity relationships and its interactions with the dopamine system. One promising avenue is the continued development of more selective and potent analogues based on the norapomorphine scaffold. The goal will be to design compounds that target specific dopamine receptor subtypes (D1-D5) or even specific receptor heteromers, which could lead to more targeted therapies with fewer side effects. The pursuit of biased agonists, which preferentially activate certain intracellular signaling pathways over others, represents a sophisticated approach to modulating dopaminergic neurotransmission.
In the realm of animal models, future studies could explore the effects of this compound and its derivatives in more refined models of neuropsychiatric disorders that capture a wider range of symptoms, including cognitive deficits and negative symptoms in schizophrenia models, and anhedonia in depression models. The use of advanced behavioral testing in combination with in vivo neurochemical monitoring techniques, such as microdialysis, could provide a more comprehensive understanding of how these compounds modulate brain function.
Furthermore, the application of advanced in vivo imaging techniques with novel radiolabeled norapomorphine analogues will continue to be a critical area of research. These tools can be used to investigate the dynamic changes in the dopamine system throughout the course of a disease and in response to treatment. Longitudinal studies in animal models could track changes in dopamine receptor expression and function over time, providing valuable insights into disease progression and therapeutic efficacy. The integration of these preclinical imaging studies with genetic and molecular analyses will likely yield a more complete picture of the role of the dopamine system in health and disease, with this compound and its derivatives serving as key investigational tools.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing norapomorphine hydrochloride with high enantiomeric purity?
- Methodological Answer : Enantiomeric purity is critical for pharmacological activity. Utilize chiral resolution techniques, such as recrystallization with chiral acids (e.g., tartaric acid derivatives) or preparative HPLC using chiral stationary phases (e.g., cellulose-based columns). Monitor enantiomeric excess via polarimetry or chiral HPLC. For irreversible dopamine receptor ligands, derivatives like (—)-N-(2-chloroethyl)-norapomorphine require stereospecific alkylation steps to preserve activity .
Q. How can researchers validate the purity and stability of this compound in experimental settings?
- Methodological Answer : Employ orthogonal analytical methods:
- HPLC : Use a C18 column with a mobile phase of phosphate buffer (pH 3.0) and methanol (70:30), UV detection at 210–280 nm, and compare retention times against certified reference standards .
- LC-MS/MS : Quantify degradation products under accelerated stability conditions (e.g., 40°C/75% RH for 4 weeks).
- Karl Fischer titration : Monitor hygroscopicity, as hydrochloride salts are prone to moisture absorption .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 masks) during powder handling to avoid inhalation .
- Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate to prevent hydrolysis .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can researchers resolve contradictory findings on this compound’s affinity for dopamine receptor subtypes?
- Methodological Answer :
- Radioligand Binding Assays : Use selective antagonists (e.g., SCH-23390 for D1, eticlopride for D2) in competition assays with [³H]-norapomorphine. Validate results across cell lines (e.g., CHO-K1 expressing human D1/D2 receptors) .
- Behavioral Studies : Compare locomotor responses in rodent models (e.g., apomorphine-induced rotation in 6-OHDA-lesioned rats) to dissociate D1 vs. D2-mediated effects .
Q. What methodologies are recommended to assess this compound’s efficacy in modulating amyloid-beta (Aβ) aggregation in Alzheimer’s disease models?
- Methodological Answer :
- In Vitro Aggregation Assays : Incubate synthetic Aβ42 peptides with norapomorphine (1–50 µM) and monitor fibril formation via Thioflavin T fluorescence (ex/em: 440/485 nm) .
- Cell-Based Toxicity : Treat SH-SY5Y neuronal cells with Aβ42 pre-incubated with norapomorphine; measure viability via MTT assay .
Q. How can in vivo pharmacokinetic studies of this compound be optimized to account for its rapid metabolism?
- Methodological Answer :
- Microdialysis : Implant probes in rodent striatum to measure free drug concentrations over time. Use LC-MS/MS for plasma and brain homogenate analysis (LOQ: 0.1 ng/mL) .
- Metabolite Identification : Administer deuterated norapomorphine and profile metabolites via high-resolution mass spectrometry (HRMS) to identify glucuronidation/sulfation pathways .
Conflict Resolution and Data Analysis
Q. How should researchers address discrepancies in reported dopamine receptor binding kinetics of this compound?
- Methodological Answer :
- Kinetic Assays : Perform association/dissociation rate studies (e.g., stopped-flow fluorimetry) to calculate Kon/Koff. Compare results across buffer conditions (e.g., Tris vs. HEPES) to identify pH-dependent effects .
- Meta-Analysis : Pool data from published studies (e.g., IC50 values) and apply multivariate regression to isolate variables (e.g., assay temperature, radioligand concentration) .
Experimental Design Considerations
Q. What controls are critical for in vivo studies evaluating this compound’s anti-Parkinsonian effects?
- Methodological Answer :
- Positive Controls : Include L-DOPA or apomorphine to benchmark efficacy.
- Negative Controls : Administer dopamine receptor antagonists (e.g haloperidol) to confirm mechanism.
- Dose-Response Curves : Test 3–5 doses (e.g., 0.1–10 mg/kg, s.c.) in triplicate to establish ED50 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
